Product packaging for [1,1'-Bicyclohexyl]-1-carboxylic acid(Cat. No.:CAS No. 60263-54-9)

[1,1'-Bicyclohexyl]-1-carboxylic acid

Cat. No.: B052812
CAS No.: 60263-54-9
M. Wt: 210.31 g/mol
InChI Key: SJSRFXJWBKOROD-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₂₂O₂. ontosight.ai It is structurally defined by a bicyclohexyl (B1666981) framework where a carboxyl group is attached to the tertiary carbon atom shared by both rings. ontosight.ai This arrangement results in a sterically hindered and rigid molecular structure, which significantly influences its reactivity and potential applications.

Chemical Properties of this compound

Property Value
Molecular Formula C₁₃H₂₂O₂
Molecular Weight 210.31 g/mol
Melting Point 122.0 °C
pKa (Predicted) 4.84 ± 0.20
XLogP3-AA 4.4
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Bicyclic compounds, molecules containing two fused rings, are a significant class of organic structures often explored in medicinal chemistry and materials science. organicchemistrytutor.com The rigidity of the bicyclic scaffold can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

The primary significance of this compound in chemical synthesis lies in its role as a key intermediate in the production of the antispasmodic drug, dicyclomine (B1218976) hydrochloride. sielc.com Dicyclomine, an anticholinergic agent, is the 2-(diethylamino)ethyl ester of this compound. sielc.com

The synthesis of dicyclomine hydrochloride from this compound typically involves an esterification reaction. The carboxylic acid is reacted with 2-(diethylamino)ethanol (B1670525) to form the corresponding ester, dicyclomine. This ester is then converted to its hydrochloride salt. sielc.com The bulky bicyclohexyl group is a critical pharmacophore, contributing to the antimuscarinic activity of the drug by sterically hindering the binding of acetylcholine (B1216132) to its receptor.

Beyond its role in dicyclomine synthesis, the reactivity of the carboxylic acid group allows for the formation of other derivatives, such as amides and other esters, opening avenues for the synthesis of a variety of compounds with potential applications in different fields of chemistry.

One of the documented synthetic methods for this compound involves the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid in the presence of a dehydrating agent like concentrated sulfuric acid. More recent literature, such as a 1981 publication by Rao and Bhattacharya, describes the synthesis of this acid from [1,1'-bicyclohexyl]-1-ol and formic acid with a reported yield of 85%.

The historical importance of this compound is therefore primarily rooted in its successful application as a building block for a commercially significant pharmaceutical. This has ensured its continued relevance and study within the realm of organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B052812 [1,1'-Bicyclohexyl]-1-carboxylic acid CAS No. 60263-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c14-12(15)13(9-5-2-6-10-13)11-7-3-1-4-8-11/h11H,1-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSRFXJWBKOROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209017
Record name (1,1'-Bicyclohexyl)-1-carboxylic acid
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60263-54-9
Record name [1,1′-Bicyclohexyl]-1-carboxylic acid
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Record name (1,1'-Bi(cyclohexane))-1-carboxylic acid
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Record name (1,1'-Bicyclohexyl)-1-carboxylic acid
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Record name [1,1'-bicyclohexyl]-1-carboxylic acid
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Record name (1,1'-BI(CYCLOHEXANE))-1-CARBOXYLIC ACID
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Synthetic Methodologies for 1,1 Bicyclohexyl 1 Carboxylic Acid

Established Synthetic Pathways

Several well-documented methods for the synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid have been reported in chemical literature. These pathways often involve the transformation of readily available bicyclic precursors.

Synthesis from Formic Acid and [1,1'-Bicyclohexyl]-1-ol

A direct and efficient synthesis of this compound involves the reaction of [1,1'-Bicyclohexyl]-1-ol with formic acid. A study by Rao and Bhattacharya in 1981 detailed this one-step process, which utilizes sulfuric acid as a catalyst. The reaction, conducted at a controlled temperature of 5-10°C for one hour, yields the desired carboxylic acid in a high yield of 85% chemicalbook.com. This method is advantageous due to its simplicity and high conversion rate. The general transformation can be summarized as follows:

Reaction Scheme: [1,1'-Bicyclohexyl]-1-ol + HCOOH --(H₂SO₄)--> this compound

ReactantReagentCatalystTemperatureTimeYield
[1,1'-Bicyclohexyl]-1-olFormic AcidSulfuric Acid5-10°C1 hour85%

Conversion from Dicyclohexyl Ketone via Halogenated Intermediates

Dicyclohexyl ketone serves as a precursor for the synthesis of this compound, a process that can conceptually proceed through halogenated intermediates. While the haloform reaction is a classic method for converting methyl ketones to carboxylic acids, its direct application to dicyclohexyl ketone, which lacks a methyl group adjacent to the carbonyl, is not feasible wikipedia.orgresearchgate.netquora.commasterorganicchemistry.combyjus.com.

However, alternative pathways involving halogenation can be envisaged. For instance, α-halogenation of the ketone followed by rearrangement and hydrolysis could potentially yield the target carboxylic acid. It is important to note that the haloform reaction is generally limited to methyl ketones and secondary alcohols that can be oxidized to methyl ketones wikipedia.org. Therefore, the conversion of dicyclohexyl ketone would necessitate a multi-step sequence likely involving initial functionalization at the α-position to introduce a suitable leaving group, followed by a rearrangement that results in the desired carboxylic acid structure.

Approaches from 1-(1-Cyclohexen-1-yl)-cyclohexanecarboxylic Acid

Another established route to this compound begins with the unsaturated precursor, 1-(1-cyclohexen-1-yl)-cyclohexanecarboxylic acid. The conversion of this intermediate to the final saturated product is achieved through catalytic hydrogenation chemicalbook.com. This reaction involves the addition of hydrogen across the double bond of the cyclohexene ring in the presence of a suitable catalyst, typically a noble metal such as palladium or platinum on a solid support.

A Chinese patent describes a similar hydrogenation of a biphenyl derivative to a bicyclohexyl (B1666981) derivative using a palladium catalyst, suggesting the feasibility of this approach for the target molecule google.com. The hydrogenation of benzoic acid to cyclohexanecarboxylic acid has also been extensively studied, with various catalysts like palladium, rhodium, ruthenium, and platinum being effective nih.govgoogle.com. These studies provide a basis for the conditions that would be applicable to the hydrogenation of 1-(1-cyclohexen-1-yl)-cyclohexanecarboxylic acid.

General Hydrogenation Conditions:

CatalystSupportPressureTemperature
PalladiumCarbon (Pd/C)Atmospheric to high pressureRoom to elevated temperatures
RhodiumCarbon (Rh/C)Atmospheric to high pressureRoom to elevated temperatures
RutheniumCarbon (Ru/C)Atmospheric to high pressureRoom to elevated temperatures
PlatinumCarbon (Pt/C)Atmospheric to high pressureRoom to elevated temperatures

Novel Synthetic Routes and Innovations

Research into the synthesis of cyclic and bicyclic carboxylic acids is ongoing, with a focus on developing more efficient and selective methods. While specific novel routes for this compound are not prominently featured in recent literature, advancements in C-H activation and carboxylation reactions could offer new avenues for its synthesis. These innovative strategies aim to construct the carboxylic acid functionality directly from unactivated C-H bonds, potentially shortening synthetic sequences and improving atom economy.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several green chemistry principles could be implemented.

The oxidation of alcohols to carboxylic acids is a key transformation where green methodologies can be applied. The use of hazardous and stoichiometric oxidants like chromium-based reagents is being replaced by cleaner alternatives. Catalytic systems employing molecular oxygen or hydrogen peroxide as the oxidant are gaining prominence organic-chemistry.org. For instance, the oxidation of primary alcohols to carboxylic acids can be achieved using catalysts like Fe(NO₃)₃·9H₂O/TEMPO/MCl with pure O₂ or air organic-chemistry.org. While the direct oxidation of the tertiary alcohol [1,1'-Bicyclohexyl]-1-ol to the carboxylic acid is challenging without C-C bond cleavage, milder and more selective oxidation methods are a continuous area of research chemistryviews.orgstudymind.co.uk.

Another area for green innovation is the use of biocatalysis. Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and solvents acs.orgnih.gov. Carboxylic acid reductases and other enzymes are being explored for the synthesis and modification of carboxylic acids elsevierpure.comresearchgate.netconsensus.app. The application of biocatalysis to the synthesis of this compound or its precursors could provide a more sustainable manufacturing process.

Catalytic Systems in this compound Synthesis

The choice of a catalytic system is pivotal in the synthesis of this compound, influencing both the reaction's efficiency and its pathway. Two notable methods involve the use of acid catalysis and palladium-based catalysts.

One established method involves the reaction of [1,1'-Bicyclohexyl]-1-ol with formic acid, utilizing sulfuric acid as a catalyst. chemicalbook.com This approach provides a direct route to the target carboxylic acid.

Another significant catalytic approach is the hydrogenation of biphenyl derivatives. In this method, a palladium catalyst is employed to facilitate the reduction of the aromatic rings. google.com The catalyst typically consists of palladium supported on a carrier such as carbon or alumina. The amount of palladium on the support can range from 1 to 30% by mass. This method is particularly effective for producing bicyclohexane structures from their biphenyl precursors. google.com While this has been described for derivatives, the fundamental catalytic system is relevant for the synthesis of the core [1,1'-bicyclohexyl] structure.

Catalyst SystemPrecursorsDescription
Sulfuric Acid[1,1'-Bicyclohexyl]-1-ol, Formic AcidAn acid-catalyzed reaction providing a direct route to the final product. chemicalbook.com
Palladium on Carbon/AluminaBiphenyl derivativesA heterogeneous catalytic system used for the hydrogenation of aromatic rings to form the bicyclohexyl structure. google.com

Yield Optimization and Reaction Conditions in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, reaction time, and the choice of solvent.

In the synthesis utilizing sulfuric acid with [1,1'-bicyclohexyl]-1-ol and formic acid, a high yield of 85% has been reported. chemicalbook.com The specific conditions for achieving this yield involve maintaining the reaction temperature between 5 and 10°C for a duration of one hour. chemicalbook.com

For the hydrogenation of biphenyl derivatives using a palladium catalyst, the reaction conditions can be finely tuned to optimize the outcome. The hydrogen pressure is typically maintained at 2 MPa or less, with a more preferential range of 0.1 to 1 MPa. google.com The reaction temperature is generally kept between 80 and 230°C. google.com The choice of solvent can also influence the reaction, with aliphatic saturated alcohols, hexane, water, ethyl acetate, and carboxylic acids being viable options. google.com

PrecursorsCatalystTemperaturePressureDurationYield
[1,1'-Bicyclohexyl]-1-ol, Formic AcidSulfuric Acid5 - 10°CNot specified1 hour85% chemicalbook.com
Biphenyl derivativePalladium on Carbon/Alumina80 - 230°C≤ 2 MPaNot specified>99% (for a derivative) google.com

Chemical Reactivity and Derivatization of 1,1 Bicyclohexyl 1 Carboxylic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of [1,1'-Bicyclohexyl]-1-carboxylic acid readily undergoes esterification with various alcohols under different reaction conditions to form the corresponding esters.

Formation of Alkyl Esters

The synthesis of alkyl esters from this compound can be achieved through standard esterification protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester by removing the water produced.

Another effective method, particularly for sterically hindered alcohols or when milder conditions are required, is the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method proceeds at room temperature and can provide good to excellent yields of the desired ester. The steric hindrance presented by the bicyclohexyl (B1666981) group can influence the rate of esterification, potentially requiring longer reaction times or more potent catalytic systems.

Synthesis of 2-(Diethylamino)ethyl [1,1'-Bicyclohexyl]-1-carboxylate

A significant derivative of this compound is its 2-(diethylamino)ethyl ester, a compound with notable applications. The synthesis of this ester, also known as Dicyclomine (B1218976), can be accomplished through several routes.

One established method involves the reaction of this compound with 2-(diethylamino)ethyl chloride hydrochloride. In a typical procedure, the crystalline carboxylic acid is mixed with an aqueous solution of 2-(diethylamino)ethyl chloride hydrochloride in a solvent like toluene. An alkaline aqueous solution, such as sodium hydroxide, is then added dropwise to the stirred mixture at a controlled temperature, for instance, 50°C, to facilitate the esterification. After the reaction, the product is extracted with an organic solvent. google.com

Alternatively, the carboxylic acid can be first converted to its more reactive acid chloride, for example, by using sulfuryl chloride. The resulting [1,1'-Bicyclohexyl]-1-carbonyl chloride is then reacted with 2-(diethylamino)ethanol (B1670525) to yield the final ester. google.com Another approach involves the direct reaction of the carboxylic acid with 2-(diethylamino)ethyl chloride in the presence of a base like potassium hydroxide. google.com

Table 1: Synthesis of 2-(Diethylamino)ethyl [1,1'-Bicyclohexyl]-1-carboxylate

Starting Materials Reagents Key Conditions Product
This compound, 2-(Diethylamino)ethyl chloride hydrochloride Toluene, Aqueous NaOH 50°C, 2 hours 2-(Diethylamino)ethyl [1,1'-Bicyclohexyl]-1-carboxylate

Amidation Reactions

The carboxylic acid functionality of this compound can be converted to an amide group through reaction with ammonia or primary and secondary amines. Direct reaction with an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid typically needs to be "activated" to facilitate the reaction.

Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the corresponding amide. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can enhance the reaction rate and suppress side reactions. ajchem-a.com

Another approach is to convert the carboxylic acid into its acid chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting [1,1'-Bicyclohexyl]-1-carbonyl chloride is a highly reactive acylating agent that readily reacts with amines to produce the desired amide in high yield.

Halogenation Reactions

Decarboxylative halogenation, also known as the Hunsdiecker–Borodin reaction, is a potential method for the conversion of this compound to the corresponding 1-halo-1,1'-bicyclohexane. This reaction typically involves the treatment of the silver salt of the carboxylic acid with a halogen, such as bromine or iodine. The reaction proceeds through a radical mechanism, leading to the loss of carbon dioxide and the formation of a new carbon-halogen bond. acs.orgnih.gov

Modern variations of this reaction may utilize other metal salts and halogen sources, sometimes under photolytic or catalytic conditions, to improve yields and substrate scope. organic-chemistry.orgrsc.org The application of such methods to this compound would be expected to yield 1-bromo- or 1-iodo-1,1'-bicyclohexane, which can serve as intermediates for further functionalization.

Reduction and Oxidation Studies

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, ([1,1'-Bicyclohexyl]-1-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. masterorganicchemistry.comquora.comlibretexts.orgbyjus.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org

Oxidation: The bicyclic ring system of this compound is generally stable towards oxidation under mild conditions. However, under more forcing conditions or with specific oxidizing agents, the cyclohexyl rings can undergo oxidation. For instance, catalytic oxidation of cyclohexane (B81311) derivatives can lead to the formation of cyclohexanols and cyclohexanones. While specific oxidation studies on this compound are not extensively reported, it is plausible that strong oxidizing agents could lead to the cleavage of the C-C bond between the rings or the degradation of the rings themselves. The presence of the carboxylic acid group might influence the regioselectivity of such oxidation reactions.

Reactions Involving the Bicyclic Ring System

The bicyclohexyl moiety of this compound is a saturated aliphatic system and is therefore relatively inert to many chemical transformations. The C-C single bond connecting the two cyclohexane rings is the weakest bond in the bicyclohexyl framework and can be cleaved under high-temperature conditions. For instance, the parent compound, bicyclohexyl, is known to decompose into cyclohexane and cyclohexene at temperatures around 427°C. wikipedia.org

Formation of Specialized Derivatives for Research Purposes

The derivatization of this compound primarily involves transformations of the carboxyl group to form esters and amides. These modifications are designed to alter the parent molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk, to achieve desired biological activity or material characteristics.

Antispasmodic Agents: The Case of Dihexyverine

A notable example of a specialized derivative is Dihexyverine, also known as 2-(Piperidin-1-yl)ethyl [1,1'-bicyclohexyl]-1-carboxylate. This compound is an anticholinergic agent that has been investigated for its spasmolytic (antispasmodic) properties.

Synthesis and Structure:

Dihexyverine is synthesized by the esterification of this compound with 2-(piperidin-1-yl)ethanol. The resulting ester retains the core bicyclohexyl structure while incorporating a tertiary amino group, which is crucial for its pharmacological activity. A related derivative, the 2-(diethylamino)ethyl ester, has also been synthesized and studied.

Research Findings:

Research into Dihexyverine has focused on its mechanism of action and its effects on smooth muscle. As an anticholinergic, it functions by blocking muscarinic receptors for the neurotransmitter acetylcholine (B1216132). This blockade prevents the binding of acetylcholine, leading to the relaxation of smooth muscle tissue.

Pharmacodynamic studies have demonstrated that Dihexyverine is effective in alleviating spasms in the gastrointestinal tract. Its primary application in research has been to explore its potential as a therapeutic agent for conditions characterized by smooth muscle hyperactivity.

Table 1: Chemical and Pharmacological Profile of Dihexyverine

PropertyValue
IUPAC Name 2-(Piperidin-1-yl)ethyl [1,1'-bicyclohexyl]-1-carboxylate
Molecular Formula C₂₀H₃₅NO₂
Molecular Weight 321.50 g/mol
CAS Number 561-77-3
Mechanism of Action Anticholinergic (Muscarinic Receptor Antagonist)
Primary Research Area Spasmolytic (Smooth Muscle Relaxant)

Liquid Crystal Derivatives

Derivatives of this compound, particularly those with substitutions at the 4'-position of the bicyclohexyl ring system, have been synthesized and investigated for their liquid crystalline properties. These materials have potential applications in display technologies.

Synthesis and Structure:

A key class of these derivatives is the 4'-alkyl-[1,1'-bicyclohexyl]-4-carboxylic acid esters. For instance, the trans,trans-4'-propyl-[1,1'-bicyclohexyl]-4-carboxylic acid can be esterified with various phenols, such as 4-fluorophenol, to produce liquid crystalline compounds. The rigid bicyclohexyl core provides the necessary structural anisotropy, a key requirement for the formation of liquid crystal phases. The nature of the alkyl substituent and the ester group significantly influences the mesomorphic properties of the resulting molecule.

Research Findings:

Research on these bicyclohexyl-based liquid crystals has revealed that they often exhibit desirable properties for display applications, including low birefringence and high negative dielectric anisotropy. The structure-property relationship is a central theme in this area of research. For example, the length of the 4'-alkyl chain and the nature of the terminal groups on the phenyl ester moiety are systematically varied to fine-tune the material's physical and thermodynamic properties.

Studies have employed techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction to characterize the mesophases of these compounds. These investigations have shown that many of these derivatives exhibit nematic and smectic phases over a broad temperature range. The low birefringence is attributed to the aliphatic nature of the bicyclohexyl rings, while the high negative dielectric anisotropy is achieved through the introduction of polar groups perpendicular to the long molecular axis.

Table 2: Properties of a Representative Bicyclohexyl Liquid Crystal Derivative

Compound[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester
Molecular Formula C₂₂H₃₁FO₂
Molecular Weight 346.48 g/mol
CAS Number 81701-13-5
Key Properties Exhibits liquid crystalline phases
Research Application Investigation of materials with low birefringence and high negative dielectric anisotropy for liquid crystal displays

Structural and Stereochemical Investigations

Conformational Analysis of the Bicyclic System

The [1,1'-Bicyclohexyl]-1-carboxylic acid molecule is characterized by two cyclohexane (B81311) rings connected by a single carbon-carbon bond, with a carboxylic acid group attached to one of the bridgehead carbons. The conformational flexibility of this system is primarily dictated by the chair conformations of the individual cyclohexane rings and the rotation around the central C-C bond.

Each cyclohexane ring can exist in a stable chair conformation, a flexible boat conformation, or a twist-boat conformation. The chair conformation is the most stable due to the minimization of angular and torsional strain. In the bicyclic system, both rings predominantly adopt chair conformations.

The relative orientation of the two rings is determined by the torsion angle around the central C1-C1' bond. The staggered conformations are energetically favored over the eclipsed conformations. This leads to two primary low-energy conformations for the bicyclohexyl (B1666981) system: the anti and the gauche conformers. In the anti conformer, the two rings are oriented in a trans-like arrangement, while in the gauche conformer, they are rotated approximately 60 degrees relative to each other. The parent bicyclohexyl molecule has been shown to exist as a mixture of ee (anti) and ee (gauche) conformers, with the anti-conformer being slightly more stable. wikipedia.org

The presence of the bulky carboxylic acid group at a bridgehead position introduces significant steric interactions that influence the conformational equilibrium. The carboxylic acid group can occupy either an axial or an equatorial position relative to the cyclohexane ring it is attached to. Due to the significant steric strain associated with 1,3-diaxial interactions, the conformer where the carboxylic acid group is in the equatorial position is expected to be overwhelmingly favored.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerCarboxylic Acid OrientationBicyclohexyl TorsionPredicted Relative Energy (kcal/mol)
1EquatorialAnti0 (most stable)
2EquatorialGauche~0.5
3AxialAnti> 5
4AxialGauche> 5.5

Note: The relative energies are theoretical predictions based on the principles of conformational analysis of substituted cyclohexanes.

Stereoisomerism and Enantiomeric Studies

The this compound molecule possesses a chiral center at the C1 carbon, the bridgehead carbon atom bonded to the carboxylic acid group and the other cyclohexane ring. This chirality arises because the C1 carbon is attached to four different groups: the carboxylic acid group, the other cyclohexane ring, and two different carbon atoms within the same ring. Therefore, the molecule is chiral and can exist as a pair of enantiomers, (R)-[1,1'-Bicyclohexyl]-1-carboxylic acid and (S)-[1,1'-Bicyclohexyl]-1-carboxylic acid.

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual biological activities and chiroptical properties.

A common method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture of the carboxylic acid with a chiral base, often a naturally occurring amine like brucine (B1667951) or strychnine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by acidification.

Another technique that can be employed for enantiomeric separation is chiral chromatography. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their differential elution and separation.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are powerful tools for investigating the structural and energetic properties of molecules like this compound at an atomic level. These methods can provide insights that are difficult or impossible to obtain through experimental techniques alone.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure, geometry, and energy of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

For this compound, quantum chemical calculations can be used to:

Optimize the geometry of the different possible conformers to find the most stable structures.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of the molecule.

Investigate the electronic properties , such as the distribution of electron density and the electrostatic potential, which are important for understanding the molecule's reactivity and intermolecular interactions.

Table 2: Representative Predicted Geometrical Parameters from Quantum Chemical Calculations (DFT B3LYP/6-31G)*

ParameterPredicted Value (Equatorial-Anti Conformer)
C1-C1' Bond Length~1.56 Å
C-C (in ring) Bond Length~1.54 Å
C=O Bond Length~1.21 Å
C-O Bond Length~1.35 Å
C1-C1'-C2' Torsion Angle~180°

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes, vibrations, and interactions of the molecule.

For this compound, MD simulations can be used to:

Explore the conformational landscape and identify the most populated conformational states.

Study the dynamics of the interconversion between different conformers, such as the rotation around the central C-C bond and the chair-flipping of the cyclohexane rings.

Simulate the behavior of the molecule in different environments , such as in a solvent or interacting with a biological target. This can provide insights into its solubility, aggregation behavior, and potential biological activity.

By combining the insights from conformational analysis, stereochemical studies, and computational modeling, a comprehensive understanding of the structure and behavior of this compound can be achieved.

Analytical Methodologies for 1,1 Bicyclohexyl 1 Carboxylic Acid and Its Derivatives

Chromatographic Techniques

Chromatography is the cornerstone for separating [1,1'-Bicyclohexyl]-1-carboxylic acid from related substances and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

Reverse-phase HPLC (RP-HPLC) is the predominant method for the analysis of this compound, which is often referred to as Dicyclomine (B1218976) Related Compound A in pharmaceutical analysis. pharmaffiliates.comijprajournal.com This technique separates compounds based on their hydrophobicity.

The development of a successful RP-HPLC method for this compound focuses on achieving a balance between retention, resolution, and analysis time. The compound, being a carboxylic acid, can ionize depending on the pH of the mobile phase. Method development often involves adapting and modifying existing validated methods for related pharmaceutical compounds to suit the specific analysis of this impurity. ijprajournal.com Key considerations include the selection of an appropriate stationary phase (column), and the optimization of the mobile phase composition and pH to ensure the compound is in a single, non-ionized form for consistent retention and good peak shape. ijprajournal.com

The separation is typically achieved on columns with a non-polar stationary phase. C18 (octadecylsilane) columns are a common choice due to their high hydrophobicity and versatility in separating a wide range of organic molecules. nih.govresearchgate.net Another specialized column noted for this analysis is the Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, which can provide good separation under simple conditions. sielc.com The choice of column depends on the complexity of the sample matrix and the other compounds from which the target analyte needs to be separated.

Table 1: Typical HPLC Columns for this compound Analysis

Column TypeStationary Phase ChemistryDimensions (L x ID, Particle Size)Supplier Example
C18 Octadecylsilane250mm x 4.6mm, 5µmShimadzu, Phenomenex
Newcrom R1 Proprietary Reverse-PhaseNot SpecifiedSIELC Technologies

Mobile phase optimization is critical for achieving the desired separation. A typical mobile phase for the analysis of this compound is a mixture of an organic solvent and an aqueous buffer.

Organic Modifier : Acetonitrile (B52724) is frequently used as the organic component due to its low viscosity and UV transparency. nih.govsielc.comrjptonline.org

Aqueous Phase : The aqueous part of the mobile phase contains an acid to suppress the ionization of the carboxylic acid group. This is crucial because analyzing the compound in its neutral form leads to better retention on a reverse-phase column and improved peak symmetry.

Phosphoric Acid is commonly used to adjust the pH of the aqueous phase to a low value (e.g., pH 3.0-4.0). nih.govresearchgate.netsielc.com

Formic Acid is a suitable alternative, especially when the HPLC system is connected to a mass spectrometer (LC-MS), as it is volatile and compatible with MS detection. sielc.com

An isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient. A typical mobile phase could be a mixture of acetonitrile and a potassium dihydrogen phosphate (B84403) buffer, with the pH adjusted using orthophosphoric acid. nih.gov Detection is commonly performed using a UV detector at a wavelength around 218-220 nm. nih.govrjptonline.org

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : 20mM Potassium Dihydrogen Phosphate (70:30 v/v), pH adjusted to 4.0 with Orthophosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time ~8.2 minutes (as Dicyclomine Related Compound A)

Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, due to its carboxylic acid group, is polar and has a low volatility, making its direct analysis by GC challenging. uran.ua To overcome this, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) derivative. uran.ua

This process involves reacting the carboxylic acid with a derivatizing agent to replace the acidic proton of the -COOH group with a non-polar group. While specific GC methods for this compound are not extensively detailed in the literature, the general approach for carboxylic acids involves techniques like silylation. After derivatization, the now-volatile analyte can be separated on a non-polar capillary column (e.g., HP-5) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). uran.ua The use of a mass-selective detector in GC-MS provides the added advantage of structural confirmation based on the fragmentation pattern of the derivatized compound. uran.ua

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For this compound, the spectrum is characterized by several key absorption bands. The most prominent is a very broad band for the O-H stretch of the carboxylic acid, typically appearing in the 3300-2500 cm⁻¹ region. libretexts.org This broadness is a result of hydrogen bonding. Another strong, sharp absorption is the C=O (carbonyl) stretch, which is expected around 1700 cm⁻¹. libretexts.org Additional bands corresponding to C-H stretches of the cyclohexyl rings appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton spectrum would show a characteristic highly deshielded signal for the carboxylic acid proton (-COOH), typically appearing far downfield between 10-12 ppm as a broad singlet. libretexts.org The numerous protons on the two cyclohexyl rings would appear as a complex series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm.

¹³C NMR: The carbon spectrum would feature a distinct signal for the carbonyl carbon of the carboxylic acid in the range of 165-180 ppm. libretexts.orgoregonstate.edu The quaternary carbon to which the carboxyl group and the other cyclohexyl ring are attached would also be identifiable. The remaining carbons of the two cyclohexyl rings would appear in the alkane region (approximately 20-50 ppm). oregonstate.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Weight: 210.31 g/mol ), the mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 210. nih.gov Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the entire carboxyl group ([M-45]). libretexts.orgwhitman.edu Further fragmentation of the bicyclohexyl (B1666981) structure would also be expected.

Table 3: Summary of Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Region/Value
IR O-H stretch (Carboxylic Acid)~3300-2500 cm⁻¹ (very broad)
C=O stretch (Carbonyl)~1700 cm⁻¹ (strong, sharp)
C-H stretch (Aliphatic)~2950-2850 cm⁻¹
¹H NMR -COOH proton10-12 ppm (broad singlet)
Cyclohexyl protons1.0-2.5 ppm (complex multiplets)
¹³C NMR C=O carbon165-180 ppm
Cyclohexyl carbons20-50 ppm
MS Molecular Ion [M]⁺m/z 210
Fragment [M-OH]⁺m/z 193
Fragment [M-COOH]⁺m/z 165

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the carbon and hydrogen atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group (–COOH) is highly characteristic. Due to hydrogen bonding, this proton is significantly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. The protons on the two cyclohexyl rings would produce a complex series of overlapping multiplets in the aliphatic region of the spectrum, typically between 1.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically resonating in the range of 165 to 185 ppm. The quaternary carbon atom to which both cyclohexyl rings and the carboxyl group are attached would also have a characteristic chemical shift. The remaining carbons of the cyclohexyl rings would appear in the aliphatic region, generally between 20 and 50 ppm. While specific assignments require experimental data, general chemical shift ranges for different types of carbon atoms are well-established.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)165-185
Quaternary (C)40-55
Cyclohexyl (CH, CH₂)20-50

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₂₂O₂, the molecular weight is approximately 210.31 g/mol . chemicalbook.comguidechem.com

In a mass spectrum, the molecule can be observed as various adducts, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (–OH, mass loss of 17) and the carboxyl group (–COOH, mass loss of 45). The bicyclohexyl structure may also lead to characteristic fragmentation patterns involving the cleavage of the cyclohexyl rings.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺211.16927152.3
[M+Na]⁺233.15121153.6
[M-H]⁻209.15471155.6
[M+NH₄]⁺228.19581171.3
[M+K]⁺249.12515151.6

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band between 1690 and 1760 cm⁻¹. orgchemboulder.com Additionally, the C–O stretching and O–H bending vibrations can be observed in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for Carboxylic Acids orgchemboulder.com

Functional GroupVibrationWave Number (cm⁻¹)Intensity
O–HStretch2500-3300Broad, Strong
C=OStretch1690-1760Strong
C–OStretch1210-1320Medium
O–HBend910-950Medium, Broad

X-ray Crystallography of this compound and its Salts

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The formation of salts, for example, with alkali metals or organic amines, would lead to the formation of a carboxylate anion. The crystal structures of these salts are stabilized by ionic interactions and hydrogen bonding between the carboxylate group and the cation. The packing of the molecules in the crystal lattice is influenced by these intermolecular forces.

Validation of Analytical Methods

The validation of analytical methods is a critical process in pharmaceutical analysis to ensure that a method is suitable for its intended purpose. chromatographyonline.com For the analysis of this compound, a high-performance liquid chromatography (HPLC) method is often employed. sielc.com The validation of such a method would be performed according to the guidelines of the International Council for Harmonisation (ICH). medwinpublishers.comresearchgate.net

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. who.int

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. who.int

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A reverse-phase HPLC method for this compound could utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.com UV detection would be suitable for quantification. The validation of this method would involve a series of experiments to demonstrate its performance characteristics according to the ICH guidelines.

Applications of 1,1 Bicyclohexyl 1 Carboxylic Acid in Materials Science and Organic Synthesis

Role as an Intermediate in Complex Chemical Entity Production

[1,1'-Bicyclohexyl]-1-carboxylic acid serves as a crucial intermediate in the synthesis of more complex and commercially significant chemical entities, most notably in the pharmaceutical industry. Its structural features are foundational to the bioactivity of the final products.

A primary example of its role as an intermediate is in the production of Dicyclomine (B1218976) hydrochloride. ontosight.ai Dicyclomine is an anticholinergic drug used to treat intestinal hypermotility and the symptoms of irritable bowel syndrome. chemicalbook.com The synthesis of Dicyclomine involves the esterification of this compound with 2-(diethylamino)ethanol (B1670525). chemicalbook.com The bulky bicyclohexyl (B1666981) group of the carboxylic acid is a key structural feature that contributes to the pharmacological activity of Dicyclomine, enhancing its binding to muscarinic receptors in the gastrointestinal tract. ontosight.ai

The synthesis process for Dicyclomine hydrochloride starting from this compound is a multi-step process that highlights the importance of this intermediate. The carboxylic acid itself can be synthesized through various methods, including the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid in the presence of a dehydrating agent like sulfuric acid. researchgate.net The subsequent esterification with 2-(diethylamino)ethyl chloride hydrochloride in an alkaline aqueous solution yields the 2-(diethylamino)ethyl[1,1'-bicyclohexyl]-1-carboxylate, which is then converted to its hydrochloride salt, Dicyclomine hydrochloride. researchgate.net

The following table outlines the key reactants and products in a typical synthesis of Dicyclomine hydrochloride where this compound is a key intermediate.

StepKey ReactantsKey ProductPurpose
1[1,1'-bicyclohexyl]-1-ol, Formic acid, Sulfuric acidThis compoundFormation of the core carboxylic acid intermediate
2This compound, 2-(diethylamino)ethyl chloride hydrochloride2-(diethylamino)ethyl[1,1'-bicyclohexyl]-1-carboxylateEsterification to introduce the amino alcohol side chain
32-(diethylamino)ethyl[1,1'-bicyclohexyl]-1-carboxylate, Hydrochloric acidDicyclomine hydrochlorideConversion to the final hydrochloride salt for pharmaceutical use

Polymerization Studies Involving this compound or its Derivatives

While direct polymerization studies of this compound are not extensively documented in the literature, the principles of polymer chemistry suggest its potential as a monomer or a modifying agent in the synthesis of polyesters and polyamides. The presence of a single carboxylic acid group means it would likely act as a chain terminator or a side-chain grafting unit rather than a primary monomer for linear polymer chains.

For this compound to be used in forming the main chain of a polymer, it would need to be chemically modified to possess a second reactive functional group, creating a bifunctional monomer. For instance, the introduction of another carboxylic acid group, a hydroxyl group, or an amino group on the bicyclohexyl ring system would enable its participation in step-growth polymerization.

General studies on the polymerization of related cyclic and bicyclic dicarboxylic acids provide insight into the potential for derivatives of this compound. For example, 1,4-cyclohexanedicarboxylic acid is a well-known monomer used in the production of polyesters and polyamides. google.comgoogle.com These polymers often exhibit enhanced thermal stability and mechanical properties due to the rigid cycloaliphatic structure. mdpi.com

The synthesis of polyamides from dicarboxylic acids and diamines is a common industrial process. youtube.com Similarly, polyesters are synthesized from dicarboxylic acids and diols. semanticscholar.org It is conceivable that a dicarboxylic acid derivative of [1,1'-bicyclohexane] could be used in similar condensation polymerization reactions to produce novel polymers with bulky, rigid segments in their backbones. These bicyclohexyl units could impart unique properties to the resulting polymers, such as increased glass transition temperatures, improved solubility in organic solvents, and modified mechanical strength.

The following table illustrates hypothetical polymerization reactions based on a bifunctional derivative of [1,1'-bicyclohexane].

Polymer TypeHypothetical Bicyclohexane MonomerCo-monomerResulting PolymerPotential Properties
Polyamide1,1'-Bicyclohexane-dicarboxylic acidDiamine (e.g., Hexamethylenediamine)Polyamide with bicyclohexyl unitsHigh thermal stability, rigidity
Polyester1,1'-Bicyclohexane-dicarboxylic acidDiol (e.g., Ethylene glycol)Polyester with bicyclohexyl unitsIncreased glass transition temperature, altered crystallinity

It is important to note that while the synthesis of such polymers is chemically plausible, specific research and data on polymers derived from this compound or its bifunctional derivatives are currently limited.

Development of Novel Materials and Polymers

Derivatives of this compound have been instrumental in the development of novel materials, particularly in the field of liquid crystals. guidechem.com The rigid and anisotropic nature of the bicyclohexyl core makes it an excellent building block for liquid crystalline compounds.

Specifically, 4'-alkyl-[1,1'-bicyclohexyl]-4-carboxylic acids are a well-studied class of compounds used in the formulation of liquid crystal displays (LCDs). The length of the alkyl chain and the nature of the terminal groups can be varied to fine-tune the mesomorphic properties, such as the nematic range and clearing point, of the liquid crystal material. These carboxylic acids can be further esterified with various phenols to create a wide range of liquid crystal molecules with specific electro-optical properties.

The general structure of these liquid crystal molecules consists of a rigid core, which includes the bicyclohexyl group, and flexible terminal chains. This combination of rigidity and flexibility is essential for the formation of the liquid crystalline phase. The bicyclohexyl unit contributes to a high clearing point and good thermal stability in the resulting liquid crystal materials.

The table below provides examples of this compound derivatives that are precursors to or components of liquid crystal materials.

Compound NameChemical FormulaRole in Liquid Crystal Materials
4'-Propyl-[1,1'-bicyclohexyl]-4-carboxylic acidC16H28O2Intermediate for the synthesis of liquid crystal esters.
4'-Ethyl-[1,1'-bicyclohexyl]-4-carboxylic acidC15H26O2Precursor for liquid crystals with specific phase transition temperatures.
4'-Butyl-[1,1'-bicyclohexyl]-4-carboxylic acidC17H30O2Building block for liquid crystals used in display applications.
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acidC18H32O2Component in liquid crystal mixtures to optimize viscosity and optical anisotropy.

The development of these bicyclohexyl-based liquid crystals has been significant for the advancement of display technology, offering materials with a broad operating temperature range and long-term stability.

Catalytic Applications

The direct catalytic application of this compound itself is not well-documented in scientific literature. However, the structural characteristics of this molecule, particularly its steric bulk, suggest potential, though underexplored, roles in certain types of catalysis.

In the field of organocatalysis, bulky carboxylic acids can sometimes act as catalysts, for example, in proton transfer reactions. The steric hindrance provided by the bicyclohexyl group could potentially influence the stereoselectivity of certain reactions if the carboxylic acid group were to participate in the catalytic cycle. A recent study highlighted the design of organocatalysts with bulky substituents to control radical reactions, suggesting a potential avenue for the application of sterically hindered molecules like this compound in catalysis. asiaresearchnews.com

While not a direct catalytic use of the acid, it is noteworthy that catalysts are employed in reactions involving the bicyclohexyl framework. For instance, the dehydrogenation of bicyclohexyl to biphenyl, a reaction relevant to hydrogen storage technologies, is catalyzed by platinum-containing catalysts. researchgate.net This demonstrates the chemical stability and reactivity of the bicyclohexyl structure in catalytic processes.

Another potential, though speculative, application could be in phase transfer catalysis. Carboxylic acids can be converted into their corresponding carboxylate anions, which, when paired with a suitable quaternary ammonium (B1175870) or phosphonium (B103445) cation, can act as phase transfer catalysts, shuttling reactants between aqueous and organic phases. The lipophilicity of the bicyclohexyl group could enhance the solubility of such a catalyst in the organic phase.

Q & A

Advanced Research Question

Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Retention time shifts >2 minutes indicate significant stereochemical differences .

NMR Spectroscopy : <sup>13</sup>C NMR can distinguish diastereomers via splitting patterns in the cyclohexyl ring protons (δ 1.2–2.5 ppm) .

X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, particularly when developing pharmacologically active analogs (e.g., anticholinergic agents) .

Methodological Tip : Combine techniques for validation. For example, correlate chiral HPLC retention times with NOESY NMR data to confirm spatial arrangements .

How should researchers design stability studies to evaluate degradation pathways of this compound under varying pH and temperature conditions?

Advanced Research Question

Forced Degradation Studies :

  • Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24–72 hours. Monitor via TLC or HPLC for ester hydrolysis or decarboxylation .
  • Oxidative stress : Expose to 3% H2O2 to detect peroxide-induced ring-opening byproducts .

Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C for bicyclohexyl derivatives) .

Data Analysis : Quantify degradation products using mass spectrometry (e.g., LC-MS) to map pathways. For example, ester derivatives may revert to the parent carboxylic acid under basic conditions .

What experimental strategies can validate the antimuscarinic activity of this compound derivatives while minimizing non-specific binding artifacts?

Advanced Research Question

Receptor Binding Assays :

  • Use radiolabeled ligands (e.g., [<sup>3</sup>H]-N-methylscopolamine) in isolated tissue models (e.g., guinea pig ileum) to measure competitive inhibition of muscarinic receptors .
  • Include atropine as a positive control to normalize non-specific binding .

Functional Antagonism :

  • Measure cAMP inhibition in CHO cells expressing human M3 receptors to assess potency (IC50 values) .

Methodological Tip : Pre-incubate test compounds with albumin or serum to account for protein-binding effects, which may artificially reduce apparent activity .

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[1,1'-Bicyclohexyl]-1-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.